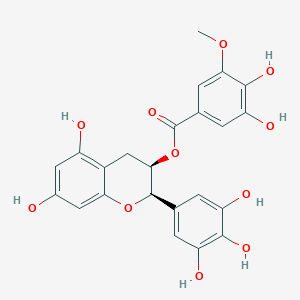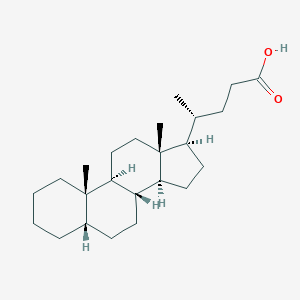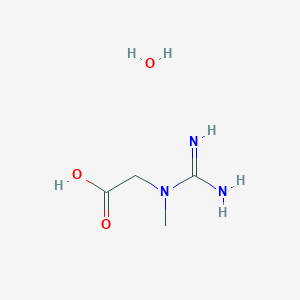![molecular formula C14H18N8 B196217 2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitril CAS No. 27825-74-7](/img/structure/B196217.png)
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitril
Übersicht
Beschreibung
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile is a complex organic compound with the molecular formula C14H18N8. This compound is known for its unique structure, which includes multiple cyanomethyl groups attached to a central acetonitrile core.
Wissenschaftliche Forschungsanwendungen
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.
Medicine: Research has explored its use in the development of therapeutic agents, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Vorbereitungsmethoden
The synthesis of 2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with amines in the presence of a base such as sodium ethoxide in ethanol. This reaction proceeds through the formation of intermediate cyanoacetamides, which are then further reacted to yield the target compound . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity .
Analyse Chemischer Reaktionen
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of nitrile oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl groups can be replaced by other nucleophiles.
Wirkmechanismus
The mechanism of action of 2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile involves its ability to act as a nucleophile due to the presence of multiple cyanomethyl groups. These groups can participate in various nucleophilic addition and substitution reactions, targeting specific molecular sites and pathways. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitrile groups, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile can be compared to other similar compounds such as:
2-[Bis(cyanomethyl)amino]acetonitrile: This compound has fewer cyanomethyl groups and thus exhibits different reactivity and applications.
Diethylenetriaminepentaacetonitrile: This compound has a more complex structure with additional nitrile groups, leading to different chemical properties and uses.
The uniqueness of 2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile lies in its specific arrangement of cyanomethyl groups, which imparts distinct reactivity and potential for diverse applications in various fields of research.
Eigenschaften
IUPAC Name |
2-[bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8/c15-1-6-20(7-2-16)11-13-22(10-5-19)14-12-21(8-3-17)9-4-18/h6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIYQKRDYBEHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC#N)CC#N)N(CCN(CC#N)CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310725 | |
| Record name | 2,2',2'',2''',2''''-(Ethane-1,2-diylnitrilo)pentaacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27825-74-7 | |
| Record name | NSC231420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',2'',2''',2''''-(Ethane-1,2-diylnitrilo)pentaacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)




